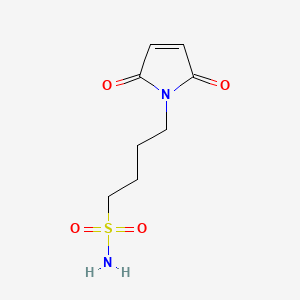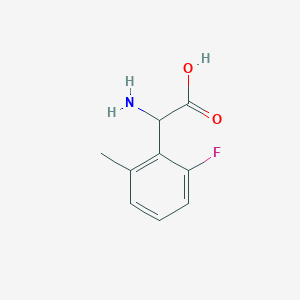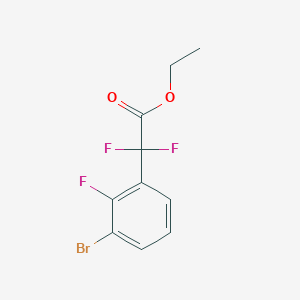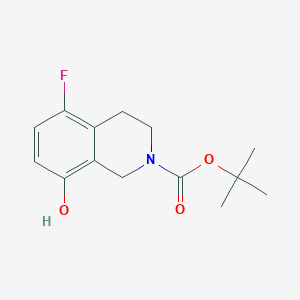![molecular formula C15H18N2O2 B13551770 2-[(Quinolin-6-ylmethyl)amino]pentanoic acid](/img/structure/B13551770.png)
2-[(Quinolin-6-ylmethyl)amino]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Quinolin-6-ylmethyl)amino]pentanoic acid is a compound that features a quinoline moiety attached to a pentanoic acid backbone via an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Quinolin-6-ylmethyl)amino]pentanoic acid typically involves the reaction of quinoline derivatives with amino acids under specific conditions. One common method involves the use of quinoline-6-carbaldehyde, which reacts with an amino acid such as norvaline in the presence of a reducing agent to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-[(Quinolin-6-ylmethyl)amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
2-[(Quinolin-6-ylmethyl)amino]pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[(Quinolin-6-ylmethyl)amino]pentanoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Quinoline-6-carboxylic acid
- 2-Quinolinylmethylamine
- 6-Methylquinoline
Uniqueness
2-[(Quinolin-6-ylmethyl)amino]pentanoic acid is unique due to its specific structure, which combines the quinoline moiety with a pentanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C15H18N2O2 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
2-(quinolin-6-ylmethylamino)pentanoic acid |
InChI |
InChI=1S/C15H18N2O2/c1-2-4-14(15(18)19)17-10-11-6-7-13-12(9-11)5-3-8-16-13/h3,5-9,14,17H,2,4,10H2,1H3,(H,18,19) |
InChI Key |
TXRACJGLXALZLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NCC1=CC2=C(C=C1)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


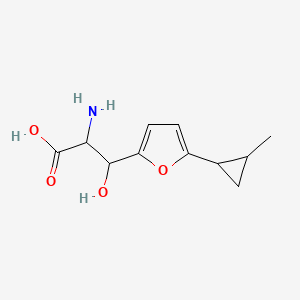
![Tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate](/img/structure/B13551691.png)
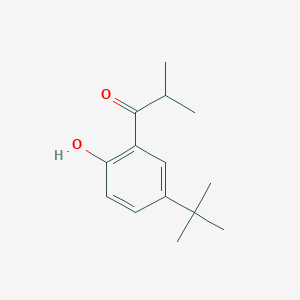
![3-Azido-8-azabicyclo[3.2.1]octane](/img/structure/B13551703.png)
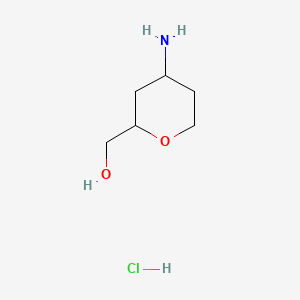
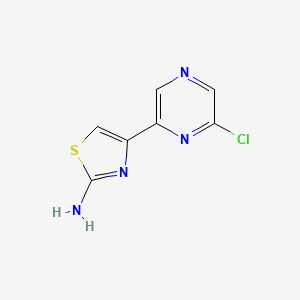
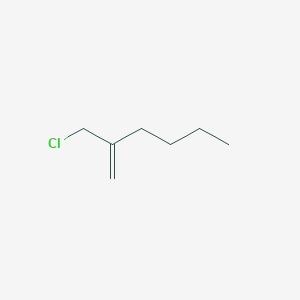
![1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminehydrochloride](/img/structure/B13551735.png)

